Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A-1070722 is an inhibitor of glycogen synthase kinase 3β (GSK3β; IC50 = <100 nM). Potent glycogen synthase kinase-3 (GSK-3) inhibitor (Ki = 0.6 nM for GSK-3α and GSK-3β). Displays high selectivity (> 50-fold) for GSK-3 over a panel of other kinases tested, including CDK family members. Decreases phosphorylation of microtubule-associated protein Tau in vitro; protects rat primary cortical neurons against β amyloid and glutamate challenge. Brain penetrant.
A-1120 is a non-retinoid retinol binding protein 4 (RBP4) antagonist (Ki = 8.3 nM for disruption of RBP4 binding to transthyretin). It is selective for RBP4 over cellular retinol binding protein 1 (CRBP1; IC50s = 0.09 and >30 µM, respectively, in radioligand binding assays), as well as a panel of G protein-coupled receptors, kinases, and enzymes. A-1120 (30 mg/kg) reduces serum levels of RBP4 and retinol in mice. It also inhibits retinal bisretinoid accumulation in the Abca4-/- mouse model of enhanced retinal lipofuscinogenesis-induced macular degeneration. A 1120 is a retinol-binding protein 4 (RBP4) antagonist (Ki = 8.3 nM) that can reduce serum RBP4 and retinol, and displaces transthyretin (TTR) from RBP4-TTR complexes.
A 1110U is an inactivator of herpes simplex virus ribonucloetide reductases. It has been shown to be synergistic with acyclovir to produce chemotherapeutic effects on herpes skin lesions.
A-1155463 is an inhibitor of Bcl-xL (Ki = <0.01 nM). It is selective for Bcl-xL over Bcl-2 and Bcl-W (Kis = 80 and 16 nM, respectively). A-1155463 inhibits the growth of H146 small cell lung cancer cells (EC50 = 65 nM). In vivo, A-1155463 (5 mg/kg, i.p.) reduces tumor volume in an H146 mouse xenograft model. A-1155463 also induces premature apoptosis in influenza A-infected cells (EC50 = <10 nM). A-1155463 is a highly potent and selective BCL-XL inhibitor. A-1155463 is substantially more potent against BCL-XL-dependent cell lines relative to WEHI-539, while possessing none of its inherent pharmaceutical liabilities. A-1155463 caused a mechanism-based and reversible thrombocytopenia in mice and inhibited H146 small cell lung cancer xenograft tumor growth in vivo following multiple doses. A-1155463 thus represents an excellent tool molecule for studying BCL-XL biology as well as a productive lead structure for further optimization.